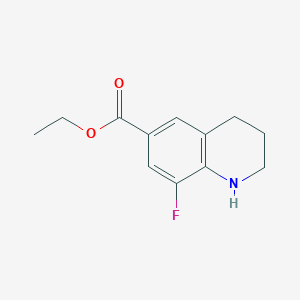

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2092278-57-2) is a fluorinated tetrahydroquinoline derivative with a molecular formula of C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol . Its structure comprises a partially saturated quinoline core substituted with a fluorine atom at position 8 and an ethyl ester group at position 6. The tetrahydroquinoline scaffold confers rigidity and planarity, while the fluorine atom enhances lipophilicity and metabolic stability. The ethyl ester moiety may act as a prodrug feature, improving bioavailability through hydrolysis to a carboxylic acid in vivo.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h6-7,14H,2-5H2,1H3 |

InChI Key |

RHSFMLQUUIKQCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)F)NCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylate derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound’s biological activity makes it valuable for studying enzyme inhibition and other biochemical processes.

Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Comparative Insights

Core Structure Differences

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The isoquinoline analog () shares the same molecular formula but differs in the nitrogen position (quinoline: N at C1; isoquinoline: N at C2).

- Saturation Level: The target compound’s tetrahydroquinoline core (partial saturation) contrasts with dihydroquinoline derivatives (e.g., CAS 71083-06-2), which have a planar, conjugated system due to the oxo group at C4 .

Substituent Effects

- The target compound’s single fluorine at C8 balances lipophilicity and steric effects.

- Ester Group Variations: The methyl ester in the isoquinoline analog () reduces molecular weight and lipophilicity compared to the ethyl ester in the target compound, which may influence solubility and metabolic stability .

Functional Group Impact

- Oxo Group Presence: Dihydroquinoline derivatives with a ketone at C4 (e.g., CAS 71083-06-2) exhibit increased planarity, favoring π-π stacking interactions in biological targets .

- Cyclopropyl and Ethoxy Substituents : The compound in incorporates a cyclopropyl group (enhancing steric bulk) and ethoxy moiety (increasing hydrophilicity), which may modulate pharmacokinetic properties .

Biological Activity

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives , characterized by the presence of a fluorine atom at the 8-position and an ethyl carboxylate group at the 6-position. The incorporation of fluorine enhances the compound's biological activity and stability, making it a valuable subject for pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom increases its binding affinity to enzymes and receptors, potentially leading to the inhibition of various biological pathways. This interaction may disrupt critical processes in pathogenic organisms or cancer cells, thus contributing to its therapeutic potential.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties . The compound has shown effectiveness against various bacterial strains due to its ability to inhibit bacterial growth by interfering with essential metabolic processes .

Antiviral Properties

In addition to antibacterial effects, this compound has been evaluated for its antiviral activity . Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or receptors essential for the life cycle of viruses.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Certain analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound analogs. A notable study highlighted that modifications at the 8-position can significantly affect the compound's potency against specific targets such as nitric oxide synthase (nNOS), with some derivatives exhibiting submicromolar inhibitory activity .

Table: Summary of Biological Activities

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclization reactions using precursors such as aniline derivatives and ethyl acetoacetate under specific conditions. Advanced synthetic routes have been developed to optimize yield and purity while allowing for structural modifications that enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.